molecular formula C18H19Cl2N3O B3896536 (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine CAS No. 5885-58-5

(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Cat. No.: B3896536
CAS No.: 5885-58-5
M. Wt: 364.3 g/mol
InChI Key: SJYIGEUWVPETFW-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is a synthetic organic compound that belongs to the class of imines. This compound features a dichlorophenyl group and a methoxyphenyl group connected through a piperazine ring. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Attachment of the Dichlorophenyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the imine linkage.

    Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction using 2-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders or as antimicrobial agents.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, which could influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-chlorophenyl)piperazin-1-yl]methanimine
  • (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-hydroxyphenyl)piperazin-1-yl]methanimine

Uniqueness

The presence of the methoxy group in (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-24-18-5-3-2-4-17(18)22-8-10-23(11-9-22)21-13-14-6-7-15(19)12-16(14)20/h2-7,12-13H,8-11H2,1H3/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYIGEUWVPETFW-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417209
Record name ST50063574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5885-58-5
Record name ST50063574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 2
Reactant of Route 2
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 3
Reactant of Route 3
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 4
Reactant of Route 4
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 5
Reactant of Route 5
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 6
Reactant of Route 6
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.